
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with a carboxylic acid group. This structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study published in PLoS One demonstrated that certain pyrazole derivatives could inhibit tumor growth through the modulation of specific signaling pathways involved in cancer cell proliferation and survival .
2. Adenosine Receptor Modulation
The compound has been investigated for its affinity towards adenosine receptors, particularly the human A3 adenosine receptor. A study highlighted that modifications to the pyrazole structure could enhance selectivity and binding affinity, which is crucial for developing new therapeutic agents targeting these receptors . The molecular docking studies conducted revealed that the trifluoromethyl group plays a significant role in enhancing receptor interaction.
Data Table: Summary of Biological Activities
Activity | Reference | IC50 Value (µM) | Selectivity |
---|---|---|---|
Anticancer (cell lines) | PLoS One | 15 | High against cancer cells |
Adenosine A3 receptor binding | Journal of Medicinal Chemistry | 0.011 | Selective over A1, A2A |
Case Studies
Case Study 1: Antitumor Mechanism
In a controlled study, researchers synthesized various derivatives of this compound to evaluate their efficacy against different cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in breast cancer cells. This study underscores the potential of this compound as a starting point for novel anticancer drug development.
Case Study 2: Neurological Implications
Another significant application is in neurological research, where the compound's interaction with adenosine receptors could play a role in treating neurodegenerative diseases. The modulation of adenosine receptors has been linked to neuroprotection, making this compound a candidate for further exploration in therapies aimed at conditions like Alzheimer's disease.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Trifluoromethylphenyl)-1H-pyrazole-4-carboxylic acid
- 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-3-carboxylic acid
- 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group and the carboxylic acid group on the pyrazole ring. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Actividad Biológica
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1174666-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H9F3N2O2, with a molecular weight of approximately 270.21 g/mol. The presence of the trifluoromethyl group is significant, as it can enhance the lipophilicity and biological activity of the compound.
Research indicates that compounds containing a trifluoromethyl group often exhibit enhanced interactions with biological targets due to their unique electronic properties. The trifluoromethyl moiety can influence receptor binding affinities and selectivity, particularly in the context of G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
PPAR Agonism
One area of interest is the compound's potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Studies have shown that structural modifications in similar compounds can lead to selective activation of PPAR subtypes, which play crucial roles in metabolic regulation and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
5b | U-937 | 0.78 | Cell cycle arrest at G1 phase |
TIPP-401 | Huh-7 | Comparable to GW | PPARα/δ dual agonist activity |
These findings suggest that the trifluoromethyl group may enhance the efficacy of these compounds in targeting cancer cells .
Selective Inhibition Studies
The compound's potential for selective inhibition has been explored through various biochemical assays. For example, analogs have shown selective inhibition against carbonic anhydrases (hCA), which are implicated in tumor progression:
Compound | Target Enzyme | Ki (nM) |
---|---|---|
16a | hCA IX | 89 |
16b | hCA II | 750 |
Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant antitumor activity against leukemia cell lines, showcasing an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The study emphasized the importance of electronic properties imparted by substituents such as trifluoromethyl groups in enhancing biological activity.
Propiedades
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-8(2-4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBTOKTGINJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.